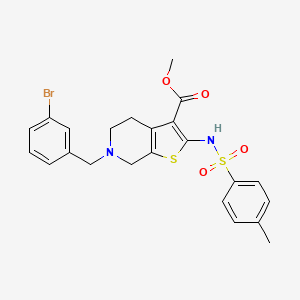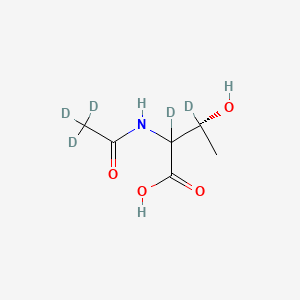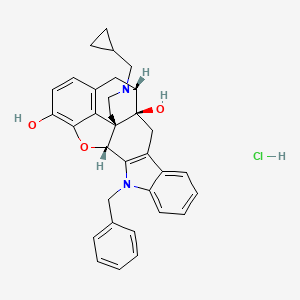
N-Benzylnaltrindole (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylnaltrindole (hydrochloride) is a potent and selective antagonist of the delta-2 opioid receptor. This compound is known for its long duration of action in vivo, making it a valuable tool in the pharmacological characterization of delta-opioid receptor function . The chemical structure of N-Benzylnaltrindole (hydrochloride) includes a benzyl group attached to the nitrogen atom of naltrindole, enhancing its selectivity and potency .
Preparation Methods
The synthesis of N-Benzylnaltrindole (hydrochloride) involves several steps, starting with the preparation of naltrindole. The benzylation of naltrindole is achieved through the reaction with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction conditions typically include anhydrous solvents like dimethylformamide or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation . The final product is then purified through recrystallization or chromatography to obtain N-Benzylnaltrindole (hydrochloride) in high purity .
Chemical Reactions Analysis
N-Benzylnaltrindole (hydrochloride) undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of N-Benzylnaltrindole (hydrochloride) .
Scientific Research Applications
N-Benzylnaltrindole (hydrochloride) has several scientific research applications, including:
Mechanism of Action
N-Benzylnaltrindole (hydrochloride) exerts its effects by selectively binding to and antagonizing the delta-2 opioid receptor . This interaction inhibits the receptor’s activity, blocking the downstream signaling pathways involved in pain modulation, mood regulation, and other physiological processes . The molecular targets of this compound include the delta-opioid receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
N-Benzylnaltrindole (hydrochloride) is unique among delta-opioid receptor antagonists due to its high selectivity and long duration of action . Similar compounds include:
Naltriben (hydrochloride): Another delta-opioid receptor antagonist with a shorter duration of action compared to N-Benzylnaltrindole (hydrochloride).
Naltrindole (hydrochloride): The parent compound of N-Benzylnaltrindole (hydrochloride), which lacks the benzyl group and has different pharmacological properties.
The uniqueness of N-Benzylnaltrindole (hydrochloride) lies in its enhanced potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C33H33ClN2O3 |
|---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
(1S,2S,13R,21R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C33H32N2O3.ClH/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21;/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2;1H/t27-,31+,32+,33-;/m1./s1 |
InChI Key |
KDEBSUYWJUBPCB-REBVNRAYSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
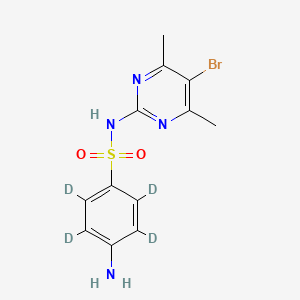
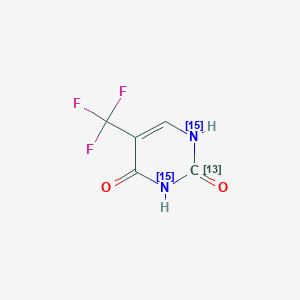


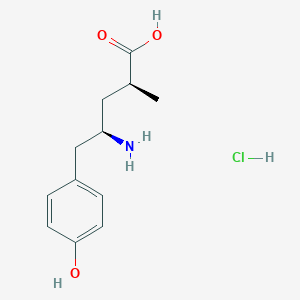
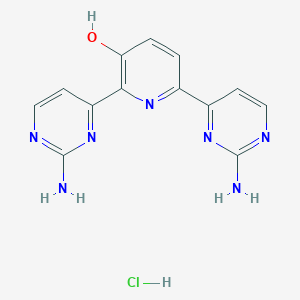
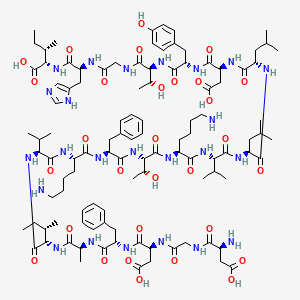
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
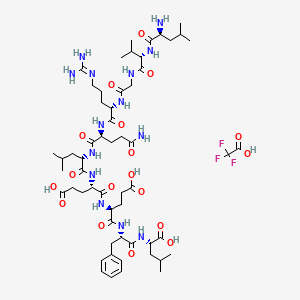
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)
